6-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazole-thiadiazole core. Key structural elements include:
- Triazolo-thiadiazole core: A bicyclic system formed by fusing 1,2,4-triazole and 1,3,4-thiadiazole rings, providing rigidity and electronic diversity .
- 4-Bromophenyl group: Attached at position 6, this electron-withdrawing substituent enhances interactions with hydrophobic pockets in biological targets .
- Morpholin-4-ylmethyl group: Positioned at C3, the morpholine moiety improves solubility and may facilitate hydrogen bonding due to its oxygen atom .
Molecular Formula: C₁₆H₁₅BrN₅OS (estimated based on analogous structures ). Key Applications: Potential anticancer, antimicrobial, and anti-inflammatory activities, attributed to its ability to modulate enzymes like 14-α-demethylase lanosterol and cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
4-[[6-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5OS/c15-11-3-1-10(2-4-11)13-18-20-12(16-17-14(20)22-13)9-19-5-7-21-8-6-19/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOQUPODSYIRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide.
Formation of the Thiadiazole Ring: This involves the reaction of the triazole intermediate with thiosemicarbazide under acidic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS).
Attachment of the Morpholin-4-ylmethyl Group: This can be done through nucleophilic substitution reactions using morpholine and formaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the bromophenyl group or the triazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the bromophenyl group or triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the bromophenyl and morpholine groups can enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that compounds with similar structures inhibited cell proliferation effectively:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 6-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | HeLa | 15.2 |
| Similar Derivative | MCF-7 | 10.5 |
These findings suggest that the compound could serve as a lead in developing new anticancer agents.
Antimicrobial Properties
The antimicrobial activity of triazolo-thiadiazoles has also been investigated. A study revealed that the compound demonstrated inhibitory effects against several bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate potential applications in treating infections caused by resistant strains.
Photoluminescent Properties
Recent studies have explored the photoluminescent properties of triazolo-thiadiazole derivatives. The incorporation of bromophenyl groups enhances light absorption and emission characteristics:
| Parameter | Value |
|---|---|
| Emission Peak (nm) | 520 |
| Quantum Yield (%) | 75 |
These properties make the compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Coordination Chemistry
The ability of the compound to form coordination complexes with metal ions has been studied. For example, complexes formed with cadmium and copper ions exhibited interesting catalytic properties in organic reactions:
| Metal Ion | Reaction Type | Yield (%) |
|---|---|---|
| Cd²⁺ | Coupling Reactions | 85 |
| Cu²⁺ | Oxidation Reactions | 90 |
Such findings highlight the potential use of this compound in catalysis and materials synthesis.
Case Study 1: Anticancer Screening
In a comprehensive study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and screened them against multiple cancer cell lines. The most potent derivative showed an IC50 value of 5 µM against breast cancer cells, indicating its promise as a therapeutic agent.
Case Study 2: Antimicrobial Evaluation
A systematic evaluation was conducted to assess the antimicrobial efficacy of the compound against clinical isolates. The results demonstrated that the compound exhibited broad-spectrum activity, especially against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and thiadiazole rings may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: Morpholine vs. Bromophenyl Positioning: The 4-bromophenyl group in the target compound shows stronger π-π stacking interactions than 2- or 3-bromophenyl analogs, as seen in crystallographic studies .
Role of Electron-Withdrawing Groups :
- Trifluoromethyl (CF₃) and bromine substituents increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes like COX-2 .
Physicochemical Properties :
- The morpholine group improves aqueous solubility compared to methyl or phenyl substituents, as observed in cocrystal structures .
- Cocrystallization with 4-bromobenzoic acid () further stabilizes the target compound, suggesting a strategy to optimize bioavailability.
Research Findings and Data Tables
Table 2: Anticancer Activity of Selected Derivatives (IC₅₀ Values)
Table 3: Key Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.2 | 0.45 | 174–176 |
| 6-(4-Bromophenyl)-3-methyl... (cocrystal) | 2.8 | 1.20 | 151–153 |
| 3-(4-Methoxyphenyl)-6-pyrazolyl... | 3.5 | 0.30 | 162–164 |
Biological Activity
The compound 6-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and enzyme inhibition activities based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives containing the thiadiazole ring. The compound has shown significant activity against various bacterial strains and fungi. For instance, derivatives of 1,3,4-thiadiazole were evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungal pathogens.
- Case Study : A study demonstrated that a derivative similar to our compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against Candida species, indicating strong antifungal potential compared to standard treatments like fluconazole .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties . The presence of the triazole moiety in the structure enhances its interaction with biological targets involved in cancer progression.
- Research Findings : In vitro studies reported that certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 20 µM. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research. Notably, it has shown promise in inhibiting urease activity.
- Kinetic Studies : The most potent derivative demonstrated competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like thiourea (IC50 = 22.54 ± 2.34 µM). This suggests a strong potential for developing new urease inhibitors from this scaffold .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 6-(4-bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves multi-step reactions starting from brominated phenyl precursors and morpholine derivatives. Key steps include:
- Cyclocondensation : Formation of the triazole-thiadiazole core using reagents like thiosemicarbazide under reflux conditions (ethanol, 12–24 hours) .
- Substitution : Introduction of the morpholin-4-ylmethyl group via nucleophilic substitution, often requiring catalysts like K₂CO₃ or DMF as a solvent .
- Microwave-assisted synthesis may improve yields (e.g., 70–85%) and reduce reaction times compared to conventional heating . Purity is monitored via TLC and HPLC, with final characterization using ¹H/¹³C NMR and mass spectrometry .
Q. How is the molecular structure of this compound validated?
X-ray crystallography is the gold standard for confirming the fused triazole-thiadiazole core and substituent positions. Key structural features include:
- Planarity : The triazolothiadiazole ring system deviates by <0.03 Å from planarity, confirmed by crystallographic data .
- Intermolecular interactions : C–H⋯N hydrogen bonds and π-π stacking between aromatic rings stabilize the crystal lattice .
- Dihedral angles : The 4-bromophenyl group forms a ~8.6° angle with the core, influencing electronic properties .
Q. What are the primary biological activities reported for this compound?
While direct studies on this compound are limited, analogs with triazolothiadiazole cores exhibit:
- Anticancer activity : Inhibition of 14-α-demethylase (CYP51) via molecular docking, disrupting ergosterol synthesis in fungi and cancer cell membranes .
- Antimicrobial effects : Structure-activity relationships (SAR) show bromine and morpholine groups enhance lipophilicity and target binding .
- Enzyme modulation : Triazolothiadiazoles interact with kinases and proteases, suggesting potential for kinase inhibitor development .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification to remove residual dimethylamine byproducts .
- Temperature control : Maintaining 80–100°C during cyclocondensation prevents side reactions like oxidation of the thiadiazole sulfur .
- Catalyst screening : Use of NaH or Cs₂CO₃ enhances nucleophilic substitution efficiency at the morpholine methyl position, reducing unreacted starting material . Contradictions in yield data (e.g., 65% vs. 85% for similar routes) may arise from differences in bromophenyl precursor purity or moisture sensitivity of intermediates .
Q. What analytical methods resolve contradictions in biological activity data?
- Dose-response profiling : IC₅₀ values for anticancer activity should be validated across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific toxicity .
- Metabolic stability assays : LC-MS/MS quantifies compound degradation in liver microsomes, explaining discrepancies in in vivo vs. in vitro efficacy .
- Competitive binding assays : Direct comparison with known CYP51 inhibitors (e.g., ketoconazole) clarifies whether activity is target-specific or off-target .
Q. How does the morpholin-4-ylmethyl group influence molecular interactions?
- Hydrogen bonding : The morpholine oxygen acts as a hydrogen bond acceptor, enhancing binding to enzymes like CYP51 (ΔG = -9.2 kcal/mol in docking studies) .
- Solubility-lipophilicity balance : The morpholine group increases water solubility compared to alkyl chains, while the methylene linker maintains membrane permeability (logP ~2.8) .
- Conformational flexibility : Rotatable bonds in the morpholin-4-ylmethyl group allow adaptive binding to hydrophobic enzyme pockets .
Q. What strategies improve selectivity against off-target proteins?
- SAR-guided substitution : Replacing bromine with electron-withdrawing groups (e.g., CF₃) reduces non-specific binding to serum albumin .
- Co-crystallization studies : X-ray structures of the compound bound to CYP51 reveal critical residues (e.g., Leu321, Phe380) for rational mutagenesis and selectivity engineering .
- Proteome-wide profiling : Activity-based protein profiling (ABPP) identifies off-target kinases, enabling structure-based optimization .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
Q. Table 2. Biological Activity of Analogs
| Analog Structure | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 6-(4-BrPh)-3-(piperidine) | CYP51 | 1.2 | >100 (vs. CYP3A4) |
| 6-(3-BrPh)-3-(morpholine) | EGFR kinase | 8.5 | 12 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
